molecular formula C19H15FN4O B4504605 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Katalognummer: B4504605
Molekulargewicht: 334.3 g/mol
InChI-Schlüssel: KXNPXISRERTTRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a structurally complex molecule combining a benzimidazole moiety with a fluorinated tetrahydropyridoindole core. This dual heterocyclic architecture confers unique electronic and steric properties, making it a candidate for targeting enzymes, receptors, or protein aggregates associated with diseases like cancer and neurodegeneration. The 8-fluoro substitution enhances metabolic stability and binding affinity, while the benzimidazole group offers hydrogen-bonding interactions critical for target engagement .

Eigenschaften

IUPAC Name

3H-benzimidazol-5-yl-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O/c20-12-2-4-15-13(8-12)14-9-24(6-5-16(14)23-15)19(25)11-1-3-17-18(7-11)22-10-21-17/h1-4,7-8,10,23H,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPXISRERTTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzimidazole and pyridoindole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, acids, and bases. Industrial production methods may involve the optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Analyse Chemischer Reaktionen

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Vergleich Mit ähnlichen Verbindungen

Core Structural Similarities and Variations

Compounds sharing the tetrahydropyridoindole scaffold exhibit diverse bioactivities depending on substituents. Key analogs include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyridoindole + Benzimidazole 8-Fluoro, benzimidazol-6-yl ~382.4*
TDI-6570 (1-(7-chloro-6-fluoro-5-methyl-pyridoindol-2-yl)-2-hydroxyethanone) Pyridoindole 7-Chloro, 6-fluoro, 5-methyl, hydroxyl 296.7
2-(2-Chlorophenyl)-1-(8-methoxy-pyridoindol-2-yl)ethanone Pyridoindole 8-Methoxy, 2-chlorophenyl ~354.8
1-(8-Fluoro-pyridoindol-2-yl)-3-(triazolo[4,3-a]pyridin-3-yl)propan-1-one Pyridoindole + Triazolopyridine 8-Fluoro, triazolopyridine ~405.4
N-Cyclopentyl-4-oxo-4-(pyridoindol-2-yl)butanamide Pyridoindole + Butanamide Cyclopentyl, ketone ~341.4

*Estimated based on molecular formula (C20H15FN4O).

Key Observations :

  • Halogen Effects : Fluorine (target compound, TDI-6570) improves metabolic stability and receptor binding compared to chlorine () or methoxy groups (). TDI-6570’s dual chloro/fluoro substitution enhances cGAS inhibitory activity .
  • Benzimidazole vs. Indole : The benzimidazole in the target compound provides a planar aromatic system for π-π stacking, unlike indole derivatives (), which may prioritize serotonin receptor modulation.
  • Linker Diversity: Propanone or ethanone linkers () increase conformational flexibility compared to rigid methanone bridges (target compound).

Physicochemical Properties

Property Target Compound TDI-6570 2-(2-Chlorophenyl)-pyridoindol-2-yl
Solubility Low in water (est.) 5 mg/mL in DMSO Soluble in organic solvents
LogP ~3.1 (predicted) ~2.8 ~3.5
Synthetic Complexity High (multi-step) Moderate Moderate

Challenges :

  • Steric hindrance from the benzimidazole may reduce coupling yields.
  • Fluorine’s electron-withdrawing effects necessitate optimized reaction conditions for stability.

Biologische Aktivität

The compound 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a complex structure that integrates a benzimidazole moiety with a tetrahydropyridoindole framework. The presence of fluorine and the unique arrangement of heterocycles suggest potential interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole exhibit significant anticancer properties. A study focusing on similar compounds indicated that they could induce cytotoxic effects in cancer cell lines such as K562 (chronic myeloid leukemia) cells. The cytotoxicity was assessed using the MTT assay, which measures cell viability after treatment with varying concentrations of the compounds. The results showed a dose-dependent response with notable activation of apoptosis pathways as indicated by increased caspase 3/7 activity and changes in gene expression related to apoptosis (BAX, BIM, BAD) .

Table 1: Cytotoxic Effects of Benzimidazole Derivatives on K562 Cells

CompoundConcentration (µM)Cell Viability (%)Apoptosis Induction (Caspase 3/7 Activity)
Compound A10751.5-fold increase
Compound B50403.0-fold increase
Compound C100105.5-fold increase

Antiviral Activity

The antiviral potential of compounds containing benzimidazole rings has also been explored. In vitro studies have shown that certain derivatives can inhibit viral replication in various models. For instance, imidazole derivatives have demonstrated efficacy against viruses such as HIV and dengue virus (DENV), showcasing their ability to inhibit viral enzymes crucial for replication .

Case Study: Antiviral Efficacy Against DENV
A specific study evaluated the antiviral activity of substituted benzimidazole derivatives against DENV. The compounds were tested for their ability to inhibit viral replication in infected cell cultures. Results indicated that certain derivatives exhibited an EC50 value in the low micromolar range, suggesting potent antiviral activity .

The mechanisms through which these compounds exert their biological effects are multifaceted and include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or viral replication.
  • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in cancer cells.
  • Modulation of Gene Expression : Changes in the expression levels of genes associated with survival and apoptosis contribute to the observed biological activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?

  • Methodology : Utilize multi-step protocols involving condensation and cyclization reactions. For example, adapt procedures from benzimidazole synthesis (e.g., reduction of Na₂S₂O₄ in acidic media for ring closure) . Optimize solvent systems (e.g., THF or ethanol) and catalysts (e.g., tetrabutyl ammonium fluoride for deprotection) to enhance yield and purity . Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm aromatic proton environments and fluorine coupling patterns (e.g., 8-fluoro substituent) .
  • X-ray Crystallography : Resolve the hybrid heterocyclic system (benzimidazole + tetrahydro-pyridoindole) for absolute configuration validation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodology : Prioritize in vitro assays targeting receptors or enzymes associated with the structural motifs (e.g., kinase inhibition for benzimidazole derivatives ). Use cell viability assays (MTT or Alamar Blue) to assess antiproliferative effects. Cross-reference activity with structurally similar compounds (e.g., triazolopyrazine derivatives) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetrahydro-pyridoindole core during functionalization?

  • Methodology : Perform kinetic studies under varying conditions (pH, temperature) to probe ring-opening/closure equilibria. Use DFT calculations to model electron density distribution, focusing on the indole N-atom’s nucleophilicity and the fluoro substituent’s electronic effects . Compare with analogous systems (e.g., pyrido[2,3-b]pyrazin-3(4H)-one derivatives) to identify stabilizing interactions .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with kinases or GPCRs. Validate predictions with MD simulations (AMBER/GROMACS) to assess stability of ligand-protein complexes . Cross-correlate with experimental IC₅₀ values from enzyme inhibition assays to refine models .

Q. How should researchers resolve contradictions in biological assay data (e.g., divergent IC₅₀ values across cell lines)?

  • Methodology :

  • Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
  • Metabolic Stability Testing : Evaluate compound degradation in different media (e.g., liver microsomes) to account for false negatives .
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions that may skew results .

Q. What strategies improve the solubility and bioavailability of this hydrophobic heterocyclic compound?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the methanone or benzimidazole positions .
  • Nanoparticle Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Salt Formation : Screen counterions (e.g., HCl, mesylate) to improve crystallinity and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
1H-benzimidazol-6-yl(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.